![molecular formula C6H16N2 B2636256 2,3-Dimethylbutane-1,2-diamine CAS No. 157663-74-6](/img/structure/B2636256.png)
2,3-Dimethylbutane-1,2-diamine
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Overview
Description
2,3-Dimethylbutane-1,2-diamine is an organic compound with the molecular formula C6H16N2 . It is also known by other names such as 1,1,2,2-tetramethylethylenediamine and 2,3-Diamino-2,3-dimethylbutane .
Molecular Structure Analysis
The molecular weight of 2,3-Dimethylbutane-1,2-diamine is approximately 116.205 Da . The exact structure of the molecule would require more specific data or computational chemistry methods to determine.Scientific Research Applications
Synthesis of Chelating Agents
2,3-Dimethylbutane-1,2-diamine has been used in the synthesis of chelating agents. For example, it was involved in the synthesis of 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid (BEDTA) through carboxymethylation. This process was studied for its acid dissociation constants and molecular structures (Yanagihara et al., 1972).
Chelating Behavior with Alkaline Earth Metals
The chelate stability constants of 3,3-Dimethylbutane-1,2-diamine-N,N,N′,N′-tetraacetic acid with various alkaline earth metal ions were determined. This involved examining its interactions with different metal ions at specific temperatures and ionic strengths (Yano et al., 1974).
Steric Crowding in Coordination Compounds
Research into the [Co(tmen)3]3+ complex ion, where tmen stands for 2,3-dimethylbutane-2,3-diamine, revealed significant effects of peripheral groups on the ion's properties. This study compared its redox characteristics with those of similar ions to understand the impact of steric factors on electron transfer kinetics (Hendry & Ludi, 1988).
Gamma Radiolysis of Branched Chain Hydrocarbons
2,3-Dimethylbutane's behavior under gamma radiolysis was investigated, focusing on its interactions with free radicals and the analysis of its fragmentation products. This study provided insights into the molecular changes occurring in hydrocarbons under irradiation conditions (Castello et al., 1974).
Conformational Analysis of Coordination Compounds
Studies on the proton magnetic resonance spectra of various complexes of 2,3-dimethylbutane-1,2-diamine shed light on the conformational populations and coupling constant data of these complexes, contributing to a deeper understanding of their molecular structures (Hawkins & Peachey, 1976).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2)6(3,8)4-7/h5H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGUEZKINWGNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutane-1,2-diamine |
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